molecular formula C8H9ClN2O3 B13275184 4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid

4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13275184
M. Wt: 216.62 g/mol
InChI Key: BMNHLFYNHZHIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a 2-methoxyethyl group at the 2nd position, and a carboxylic acid group at the 5th position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrimidine with 2-methoxyethylamine under controlled conditions to introduce the 2-methoxyethyl group. This is followed by carboxylation at the 5th position using carbon dioxide or a suitable carboxylating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit key enzymes involved in DNA synthesis or repair, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

4-chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H9ClN2O3/c1-14-3-2-6-10-4-5(8(12)13)7(9)11-6/h4H,2-3H2,1H3,(H,12,13)

InChI Key

BMNHLFYNHZHIEQ-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC=C(C(=N1)Cl)C(=O)O

Origin of Product

United States

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